4,6-Difluoro-1H-indazole-3-carboxamide
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Overview
Description
4,6-Difluoro-1H-indazole-3-carboxamide is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are often used in medicinal chemistry. The presence of fluorine atoms at positions 4 and 6 enhances the compound’s chemical stability and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Difluoro-1H-indazole-3-carboxamide typically involves the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through various methods, including the cyclization of hydrazones with ortho-substituted nitrobenzenes or the reaction of ortho-substituted anilines with nitrosating agents.
Introduction of Fluorine Atoms: The fluorine atoms can be introduced through electrophilic fluorination reactions using reagents such as Selectfluor or N-fluorobenzenesulfonimide.
Carboxamide Formation: The carboxamide group is typically introduced by reacting the indazole derivative with a suitable carboxylating agent, such as phosgene or carbonyldiimidazole, followed by treatment with ammonia or an amine.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but often employs optimized conditions for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products:
Oxidation: Hydroxylated indazole derivatives.
Reduction: Amino-indazole derivatives.
Substitution: Various substituted indazole derivatives depending on the nucleophile used.
Scientific Research Applications
4,6-Difluoro-1H-indazole-3-carboxamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4,6-Difluoro-1H-indazole-3-carboxamide involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways involved in cell proliferation and survival . This makes it a potential candidate for anti-cancer therapies.
Comparison with Similar Compounds
1H-Indazole-3-carboxamide: Lacks the fluorine atoms, resulting in different chemical and biological properties.
4-Fluoro-1H-indazole-3-carboxamide: Contains only one fluorine atom, which may affect its stability and activity compared to the difluorinated version.
6-Fluoro-1H-indazole-3-carboxamide: Similar to the above, with only one fluorine atom at a different position.
Uniqueness: 4,6-Difluoro-1H-indazole-3-carboxamide is unique due to the presence of two fluorine atoms, which enhance its chemical stability and biological activity. This dual fluorination can lead to improved pharmacokinetic properties and increased potency in biological assays .
Properties
Molecular Formula |
C8H5F2N3O |
---|---|
Molecular Weight |
197.14 g/mol |
IUPAC Name |
4,6-difluoro-1H-indazole-3-carboxamide |
InChI |
InChI=1S/C8H5F2N3O/c9-3-1-4(10)6-5(2-3)12-13-7(6)8(11)14/h1-2H,(H2,11,14)(H,12,13) |
InChI Key |
FEHHPSLDQRGUQG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1NN=C2C(=O)N)F)F |
Origin of Product |
United States |
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